N-Bromoacetamide monohydrate
Overview
Description
N-Bromoacetamide monohydrate: is a brominating agent widely used in organic synthesis. It is known for its ability to facilitate bromination reactions, particularly in the context of alkenes. The compound is characterized by its white needle-like crystalline form and its solubility in various solvents such as chloroform, water, and tetrahydrofuran .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Bromoacetamide monohydrate can be synthesized by treating acetamide with bromine in the presence of potassium hydroxide. The reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the product. The process involves dissolving acetamide in bromine, followed by the addition of ice-cold aqueous potassium hydroxide. The mixture is allowed to stand for 2-3 hours at 0-5°C, after which sodium chloride is added, and the product is extracted with chloroform .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Bromoacetamide monohydrate primarily undergoes bromination reactions. It is effective in bromohydration and bromofluorination of alkenes. The compound can also participate in oxidation reactions, particularly in the oxidation of primary and secondary alcohols .
Common Reagents and Conditions:
Bromination: Typically involves adding this compound to a solution of the alkene in aqueous acetone, dioxane, or tetrahydrofuran at low temperatures (around 0°C).
Oxidation: The compound can oxidize alcohols in the presence of suitable catalysts and under controlled conditions.
Major Products:
Bromohydrins: Formed from the bromohydration of alkenes.
Bromoacetates: Formed when the reaction is conducted in acetic acid.
1,2-Bromofluorides: Formed when the reaction is conducted in anhydrous hydrofluoric acid in ether.
Scientific Research Applications
Chemistry: N-Bromoacetamide monohydrate is extensively used in organic synthesis for bromination reactions. It is preferred over molecular bromine due to its ease of handling and reduced volatility .
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including fluorinated steroids and amino acids. Its ability to introduce bromine atoms into organic molecules makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its role as a brominating agent is crucial in the synthesis of complex organic compounds .
Mechanism of Action
The mechanism of action of N-Bromoacetamide monohydrate involves the formation of a bromonium ion intermediate during bromination reactions. This intermediate facilitates the addition of bromine to the double bond of alkenes, leading to the formation of brominated products. The process can occur via free radical or ionic pathways, depending on the reaction conditions .
Comparison with Similar Compounds
N-Bromosuccinimide (NBS): Another widely used brominating agent, known for its ability to facilitate allylic bromination.
N-Bromophthalimide (NBP): Similar to N-Bromoacetamide monohydrate but with different reactivity and selectivity.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A more reactive brominating agent compared to this compound.
Uniqueness: this compound is unique in its ability to prioritize addition reactions over substitution reactions. This makes it particularly useful in cases where addition products are desired. Its stability and ease of handling also make it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
N-bromoacetamide;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrNO.H2O/c1-2(5)4-3;/h1H3,(H,4,5);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URALNCAFCAQWHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NBr.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5798-70-9 | |
Record name | N-Bromoacetamide monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-BROMOACETAMIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2HYZ042S6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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